Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-(dimethylamino)ethyl ester

Description

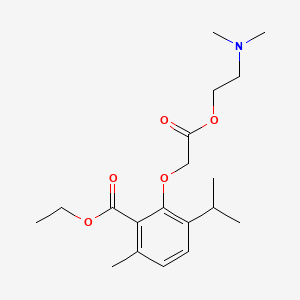

This compound (CAS 53206-76-1) is a dimethylaminoethyl ester featuring a complex aromatic substitution pattern. Its molecular structure comprises a phenoxy group substituted with ethoxycarbonyl, isopropyl, and methyl moieties at the 2-, 6-, and 3-positions, respectively, linked to an acetic acid backbone esterified with a 2-(dimethylamino)ethyl group .

Properties

CAS No. |

52073-13-9 |

|---|---|

Molecular Formula |

C19H29NO5 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

ethyl 2-[2-[2-(dimethylamino)ethoxy]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate |

InChI |

InChI=1S/C19H29NO5/c1-7-23-19(22)17-14(4)8-9-15(13(2)3)18(17)25-12-16(21)24-11-10-20(5)6/h8-9,13H,7,10-12H2,1-6H3 |

InChI Key |

LXACVVADKCRIQI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1OCC(=O)OCCN(C)C)C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Activation of Phenoxy Acetic Acid Derivative

A crucial step is the activation of the phenoxy acetic acid intermediate to enable efficient esterification. Several methods have been reported:

Use of Phosphonitrilic Chloride (PNT) and N-Methylmorpholine (NMM) :

In one study, phenoxy acetic acid was activated by PNT and NMM in chloroform at room temperature, forming an activated intermediate that readily couples with phenols or alcohols to yield esters. This method provides mild conditions, good yields, and avoids harsh reagents.Halogenation and Sulfonation Activation :

According to a patent (WO2007141295), phenoxy acetic acid derivatives can be converted into halogenated or sulfonated intermediates (e.g., chlorides or sulfonates) by reaction with halogenating agents or sulfonyl chlorides. These intermediates then undergo nucleophilic substitution with alcohols or amines to form esters.

Esterification with 2-(Dimethylamino)ethanol

The ester bond formation typically proceeds via nucleophilic substitution or Fischer esterification:

Nucleophilic Substitution on Activated Acid Derivative :

The activated phenoxy acetic acid intermediate (e.g., acid chloride or sulfonate ester) reacts with 2-(dimethylamino)ethanol under mild conditions to form the desired ester. This method allows for better control over reaction rates and minimizes side reactions.Fischer Esterification Method :

Direct esterification of the carboxylic acid with 2-(dimethylamino)ethanol in the presence of an acid catalyst (e.g., sulfuric acid) and removal of water can be employed, although this may be less efficient due to the basicity of the dimethylamino group and potential side reactions.

Reaction Conditions and Monitoring

- Reactions are usually carried out at room temperature or slightly elevated temperatures (20–50 °C) to balance reaction kinetics and compound stability.

- Solvents such as chloroform, methyl ethyl ketone, or toluene are commonly used.

- Reaction progress is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

- Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) confirm the formation of the ester bond and integrity of functional groups.

Representative Experimental Procedure

Alternative Synthetic Routes

- Alkali-Mediated Etherification Followed by Esterification :

A method for related phenoxy acetic acids involves reacting substituted phenols with chloroacetic acid in alkaline aqueous medium to form phenoxy acetic acid intermediates, which are then esterified. This route can be adapted for the target compound by modifying the phenol substituents and subsequent esterification with 2-(dimethylamino)ethanol.

Research Outcomes and Data Summary

- The activation of phenoxy acetic acid derivatives by PNT/NMM provides a mild, efficient route to esters with high yields and minimal side products.

- Halogenation-based activation allows for versatile substitution reactions, enabling the synthesis of diverse ester derivatives including the target compound.

- Purification by recrystallization from suitable solvents yields analytically pure compounds, confirmed by NMR and HPLC analyses.

- The presence of the dimethylamino group enhances lipophilicity and biological activity, making the synthetic approach valuable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites, using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydroxide, alkyl halides, polar aprotic solvents.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted esters or amines.

Scientific Research Applications

Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-(dimethylamino)ethyl ester, also known as (2-Ethoxycarbonyl-6-isopropyl-3-methylphenoxy)acetic acid 2-(dimethylamino)ethyl ester, is a chemical compound with the CAS number 52073-13-9 . It has a molecular weight of 351.43700 and a molecular formula of C19H29NO5 .

Chemical Properties

- Molecular Weight: 351.43700

- Molecular Formula: C19H29NO5

- Exact Mass: 351.20500

- PSA: 65.07000

- LogP: 2.77870

Applications

While the provided search results do not offer specific applications for this particular compound, they do highlight contexts and materials involving related chemical processes and substances:

- Wrapping Material: Sodium shellac, a biobased material, has been researched for wrapping multiscale emulsion particles for use in the medical, food, and cosmetics industries .

- Hydrogen Release: Research has been done on the release of hydrogen from solid hydrides using microwave heating, which could have implications for energy storage and transfer .

- Material modification: Research has been done on modifying the dielectric properties of material, making it susceptible to microwave heating .

- Designated Chemical Substances: Some of the search results mention a list of designated chemical substances .

- Gelling Agent: AM-9 is a gelling agent that can be used in various applications where water-insoluble and impermeable gels are needed .

- Other Acetic Acid derivatives: Some of the search results mention other Acetic acid derivatives and their potential applications .

Mechanism of Action

The mechanism of action of acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-(dimethylamino)ethyl ester involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active carboxylic acids, while the amine group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Dimethylaminoalkyl Esters

| CAS Number | Substituents on Phenoxy Group | Ester Chain | Molecular Weight (g/mol) |

|---|---|---|---|

| 53206-76-1 | 2-ethoxycarbonyl, 6-isopropyl, 3-methyl | 2-(dimethylamino)ethyl | 365.46 |

| 53251-82-4 | 3-dimethylaminopropyloxycarbonyl | 3-(dimethylamino)propyl | Not reported |

| 53206-93-2 | 2-isopropoxycarbonyl, 6-isopropyl, 3-methyl | 3-(dimethylamino)propyl | Not reported |

| 51-68-3 | 4-chlorophenoxy | 2-(dimethylamino)ethyl | 257.71 |

| 1421-89-2 | None (simple acetate) | 2-(dimethylamino)ethyl | 145.20 |

Key Observations :

- Chain Length and Position : The target compound’s ethyl ester chain (vs. propyl in 53251-82-4 and 53206-93-2) may reduce steric hindrance, enhancing receptor binding or solubility .

- Simpler Analogues: 2-(Dimethylamino)ethyl acetate (1421-89-2) lacks aromatic substituents, rendering it more polar and likely used as a solvent or intermediate rather than a bioactive agent .

Physicochemical Properties

- Lipophilicity: The ethoxycarbonyl and isopropyl groups in 53206-76-1 likely confer higher logP values than meclofenoxate, favoring membrane permeability but possibly reducing aqueous solubility .

- Stability: The electron-withdrawing ethoxycarbonyl group may enhance hydrolytic stability compared to esters with electron-donating substituents (e.g., meclofenoxate’s chloro group) .

Biological Activity

Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-(dimethylamino)ethyl ester, also known by its CAS number 52073-13-9, is a compound with significant biological activity. This article explores its biological properties, including antibacterial effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H29NO5

- Molecular Weight : 351.4373 g/mol

- Structure : The compound features an acetic acid moiety linked to a phenoxy group with additional ethoxy and dimethylamino functionalities.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of acetic acid derivatives against various pathogens. A notable study demonstrated that acetic acid can inhibit the growth of key burn wound pathogens both in planktonic and biofilm states. The minimum inhibitory concentration (MIC) for this compound was found to be between 0.16% and 0.31% for various isolates, indicating strong antibacterial activity even at low concentrations .

Table 1: Antibacterial Activity of Acetic Acid Derivatives

| Pathogen | MIC (%) | Biofilm Inhibition | Biofilm Eradication Time |

|---|---|---|---|

| Staphylococcus aureus | 0.16 - 0.31 | Yes | 3 hours |

| Escherichia coli | 0.16 - 0.31 | Yes | 3 hours |

| Pseudomonas aeruginosa | 0.16 - 0.31 | Yes | 3 hours |

The mechanism by which acetic acid exerts its antibacterial effects involves disruption of microbial cell membranes and inhibition of metabolic processes essential for bacterial growth and biofilm formation. The ability to eradicate mature biofilms is particularly noteworthy, as biofilms are often resistant to conventional antibiotics.

Case Studies

- Burn Wound Infections : A clinical study focused on burn patients demonstrated that acetic acid could effectively reduce the colonization of burn wounds by pathogenic bacteria, suggesting its utility as a topical antiseptic in wound care .

- Biofilm Disruption : Another investigation into biofilm-forming bacteria revealed that acetic acid not only inhibited initial biofilm formation but also effectively disrupted established biofilms within three hours of exposure, showcasing its potential in treating chronic infections where biofilms are prevalent.

Potential Therapeutic Applications

Given its potent antibacterial properties and ability to disrupt biofilms, acetic acid derivatives like (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-(dimethylamino)ethyl ester could be explored for:

- Topical Antiseptics : For treating infected wounds.

- Disinfectants : In healthcare settings to reduce infection rates associated with surgical procedures.

- Pharmaceutical Formulations : As a component in drug delivery systems targeting bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.